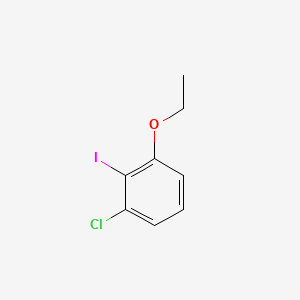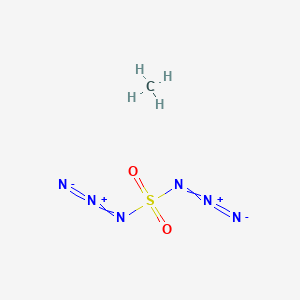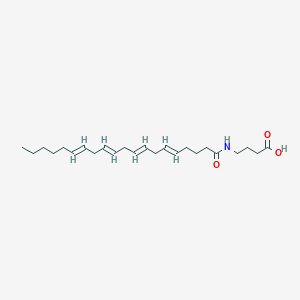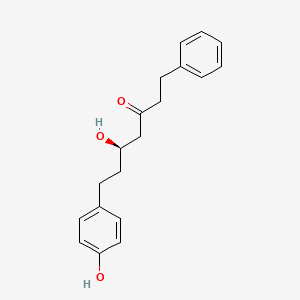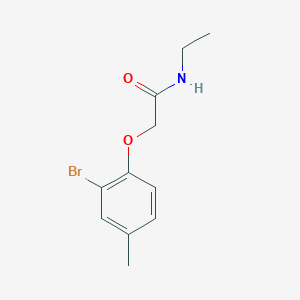![molecular formula C18H21N3O7 B14762545 Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate CAS No. 1654-32-6](/img/structure/B14762545.png)
Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate typically involves multicomponent reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with diethyl malonate and acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Halogenated or alkylated derivatives.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole ring can bind to various receptors, modulating biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
5-nitroindole: Another nitro-substituted indole compound.
Uniqueness
Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and ester groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
1654-32-6 |
|---|---|
Fórmula molecular |
C18H21N3O7 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[(7-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H21N3O7/c1-4-27-16(23)18(20-11(3)22,17(24)28-5-2)9-12-10-19-15-13(12)7-6-8-14(15)21(25)26/h6-8,10,19H,4-5,9H2,1-3H3,(H,20,22) |
Clave InChI |
GAHBNECEKSOZQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14762475.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)
